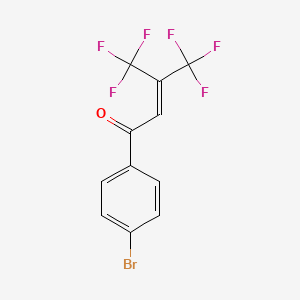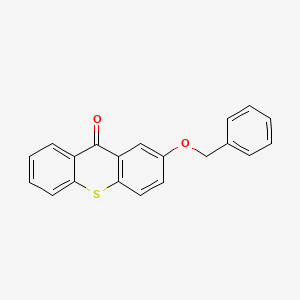
2-(Benzyloxy)-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-9H-thioxanthen-9-one: is an organic compound that belongs to the class of thioxanthenones. Thioxanthenones are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound features a thioxanthene core with a benzyloxy substituent at the second position and a ketone group at the ninth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-9H-thioxanthen-9-one typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the thioxanthene core with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to Thioxanthenone: The final step involves the oxidation of the thioxanthene core to form the thioxanthenone. This can be achieved using oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives with enhanced properties.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate, along with appropriate nucleophiles or electrophiles, are employed.
Major Products
Oxidation: Products may include thioxanthenone derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(Benzyloxy)-9H-thioxanthen-9-ol.
Substitution: Various substituted thioxanthenones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-9H-thioxanthen-9-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-9H-thioxanthen-9-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzyloxy)-1-methylpyridinium triflate
- 2-(Benzyloxy)ethanol
- 2-(Benzyloxy)phenol
Uniqueness
2-(Benzyloxy)-9H-thioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
27638-84-2 |
|---|---|
Molekularformel |
C20H14O2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-phenylmethoxythioxanthen-9-one |
InChI |
InChI=1S/C20H14O2S/c21-20-16-8-4-5-9-18(16)23-19-11-10-15(12-17(19)20)22-13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI-Schlüssel |
AALYGKOEXAJTFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


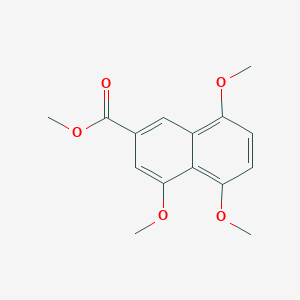


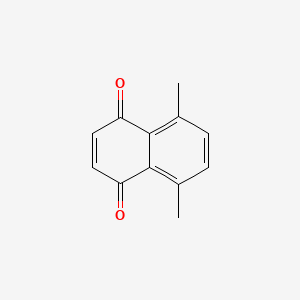
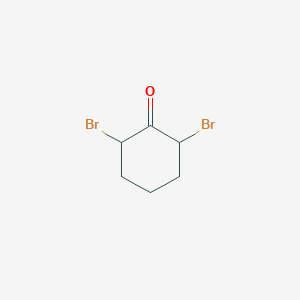
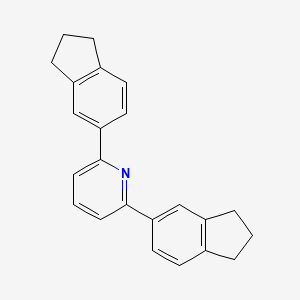
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
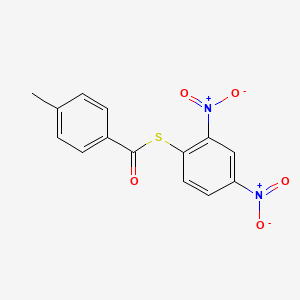
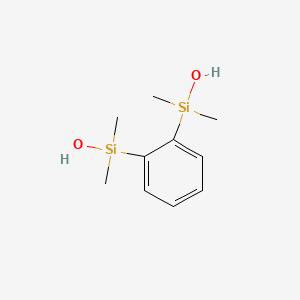
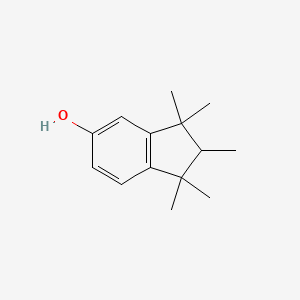

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

